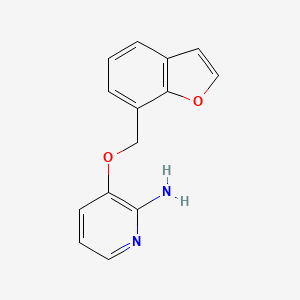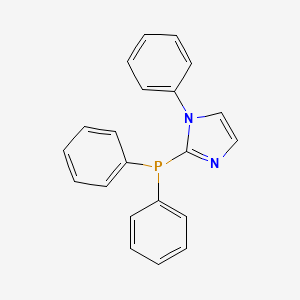
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is an organic compound that belongs to the class of furan derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The cyano, dihexyl, and methyl groups can be introduced through various substitution reactions.
Final Assembly: The final compound is assembled through condensation reactions, often under controlled conditions such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors.
化学反应分析
Types of Reactions
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano groups or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of advanced materials such as organic semiconductors.
作用机制
The mechanism of action of (3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- (3-Cyano-5,5-dipropyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
- (3-Cyano-5,5-dibutyl-4-methylfuran-2(5H)-ylidene)propanedinitrile
Uniqueness
(3-Cyano-5,5-dihexyl-4-methylfuran-2(5H)-ylidene)propanedinitrile is unique due to its specific substituents, which can influence its chemical properties and potential applications. The length of the hexyl chains, for example, might affect its solubility and reactivity compared to similar compounds with shorter alkyl chains.
属性
CAS 编号 |
613667-68-8 |
|---|---|
分子式 |
C21H29N3O |
分子量 |
339.5 g/mol |
IUPAC 名称 |
2-(3-cyano-5,5-dihexyl-4-methylfuran-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C21H29N3O/c1-4-6-8-10-12-21(13-11-9-7-5-2)17(3)19(16-24)20(25-21)18(14-22)15-23/h4-13H2,1-3H3 |
InChI 键 |
VQYNTQJRAWJBPH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C(=C(C(=C(C#N)C#N)O1)C#N)C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![2,6-DI-Tert-butyl-4-[3-(octadecylamino)propyl]phenol](/img/structure/B12591912.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)


![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)
